2-[(2-Oxopropyl)sulfanyl]acetamide
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Overview
Description
2-((2-Oxopropyl)thio)acetamide is an organic compound that features a thioether linkage and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopropyl)thio)acetamide typically involves the reaction of acetamide with a suitable thiol compound under controlled conditions. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent . The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of 2-((2-Oxopropyl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxopropyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-((2-Oxopropyl)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Oxopropyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[(2-oxopropyl)thio]phenyl]-: Similar structure but with a phenyl group attached to the acetamide nitrogen.
n-(4-((2-Oxopropyl)thio)phenyl)acetamide: Another similar compound with a phenyl group substitution.
Uniqueness
2-((2-Oxopropyl)thio)acetamide is unique due to its specific thioether linkage and acetamide functional group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
823801-72-5 |
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Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)acetamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
InChI Key |
PJRPIAQRQZFQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSCC(=O)N |
Origin of Product |
United States |
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